4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
Overview
Description
4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a dihydropyrazolyl group attached to an aniline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
Synthesis and Structural Characterization
The chemical under consideration has been utilized in the synthesis of structurally related compounds. For instance, a study by Kariuki et al. (2021) involved synthesizing and characterizing isostructural thiazoles related to the mentioned compound. These materials exhibited unique crystalline structures, contributing to our understanding of molecular conformations in similar chemical frameworks (Kariuki et al., 2021).
Molecular Conformations and Biological Activities
Compounds structurally related to 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline demonstrate a range of biological activities. Narayana et al. (2016) reported on different molecular conformations and hydrogen bonding in related acetamides, highlighting their potential biological significance, including analgesic, antibacterial, and anti-inflammatory properties (Narayana et al., 2016).
Synthesis of Derivatives and Anticancer Potential
In a study by Liu et al. (2017), 3-phenyl-1H-pyrazole, an intermediate related to the compound , was synthesized, leading to novel derivatives with potential anticancer properties. This research underscores the importance of such compounds in developing new cancer therapies (Liu et al., 2017).
Antimicrobial and Anticancer Activities
Another study by Viji et al. (2020) analyzed a related molecule, demonstrating its antimicrobial and anticancer potential through molecular docking and quantum chemical calculations. These findings highlight the compound's relevance in developing new therapeutic agents (Viji et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Hafez et al. (2016) synthesized pyrazole derivatives, including compounds structurally similar to the one , and evaluated their antimicrobial and anticancer activities. This study adds to the evidence of the compound's potential use in treating various infections and cancers (Hafez et al., 2016).
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline typically involves a multi-step process One common method starts with the preparation of the intermediate chalcone, which is then reacted with hydrazine derivatives to form the pyrazole ring
- **Formation of
Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3/c1-26(2)20-14-10-18(11-15-20)23-16-22(17-8-12-19(24)13-9-17)25-27(23)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLKWPRGEPXEIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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